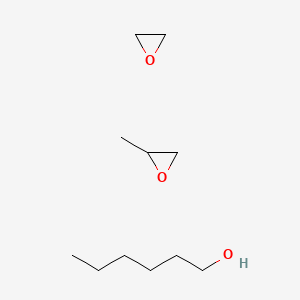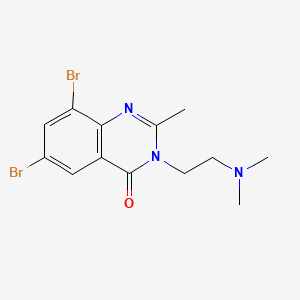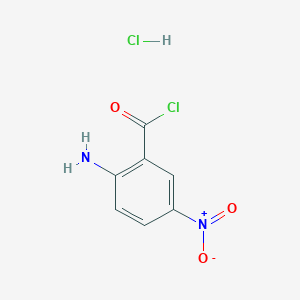
Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C14H19IN2O2 and a molecular weight of 374.21733 g/mol It is characterized by the presence of an ethyl ester group, an iodine atom, and a methylpiperazine moiety attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate typically involves the iodination of a suitable benzoate precursor followed by the introduction of the methylpiperazine group. One common synthetic route includes the following steps:
Iodination: The benzoate precursor is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring.
Esterification: The iodinated benzoate is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Nucleophilic Substitution: Finally, the ethyl 5-iodobenzoate is reacted with 4-methylpiperazine under basic conditions to introduce the piperazine moiety, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzoates with different functional groups replacing the iodine atom.
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Hydrolysis: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 5-chloro-2-(4-methylpiperazin-1-yl)benzoate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 5-fluoro-2-(4-methylpiperazin-1-yl)benzoate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can impart different reactivity and biological activity compared to its halogenated analogs.
Propriétés
Numéro CAS |
1131587-29-5 |
|---|---|
Formule moléculaire |
C14H19IN2O2 |
Poids moléculaire |
374.22 g/mol |
Nom IUPAC |
ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C14H19IN2O2/c1-3-19-14(18)12-10-11(15)4-5-13(12)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3 |
Clé InChI |
CQXDMTSXNJVBDI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)I)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)



![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)

